molecular formula C11H18O B15352286 6-Methyldeca-4,8-dien-2-one CAS No. 88691-57-0

6-Methyldeca-4,8-dien-2-one

Cat. No.: B15352286
CAS No.: 88691-57-0
M. Wt: 166.26 g/mol
InChI Key: LHYUDXXNKMONMX-UHFFFAOYSA-N
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Description

6-Methyldeca-4,8-dien-2-one is an organic compound with the molecular formula C₁₁H₁₈O. It is a member of the class of compounds known as unsaturated ketones, characterized by the presence of a carbonyl group (C=O) and multiple double bonds in its structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyldeca-4,8-dien-2-one can be synthesized through several methods, including:

  • Hydroformylation of Alkenes: This involves the addition of a formyl group (CHO) to an alkene in the presence of a catalyst, typically a rhodium-based complex, followed by hydrogenation to form the ketone.

  • Ozonolysis of Alkenes: This method involves the cleavage of double bonds in alkenes using ozone, followed by reductive workup to yield the ketone.

  • Friedel-Crafts Acylation: This involves the acylation of aromatic compounds using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is often produced through catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 6-Methyldeca-4,8-dien-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone to alcohols.

  • Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

6-Methyldeca-4,8-dien-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methyldeca-4,8-dien-2-one exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

6-Methyldeca-4,8-dien-2-one is similar to other unsaturated ketones, such as:

  • 2-Methyldeca-4,8-dien-3-one

  • 3-Methyldeca-4,8-dien-2-one

  • 4-Methyldeca-4,8-dien-2-one

Uniqueness: What sets this compound apart from these compounds is its specific position of the methyl group and the double bonds, which can influence its reactivity and biological activity.

Properties

CAS No.

88691-57-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-methyldeca-4,8-dien-2-one

InChI

InChI=1S/C11H18O/c1-4-5-7-10(2)8-6-9-11(3)12/h4-6,8,10H,7,9H2,1-3H3

InChI Key

LHYUDXXNKMONMX-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C)C=CCC(=O)C

Origin of Product

United States

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